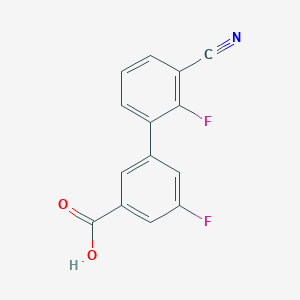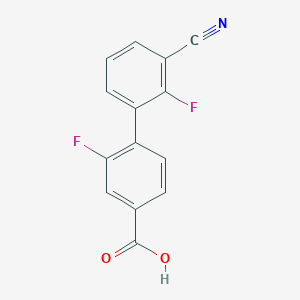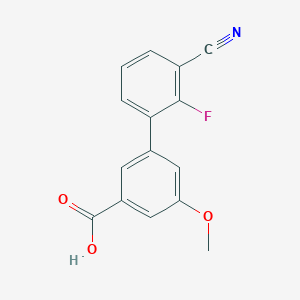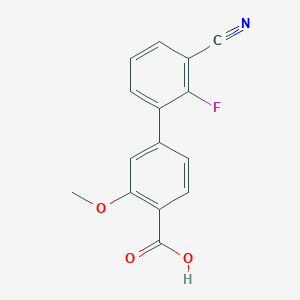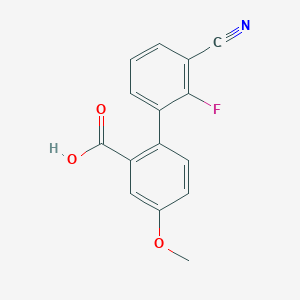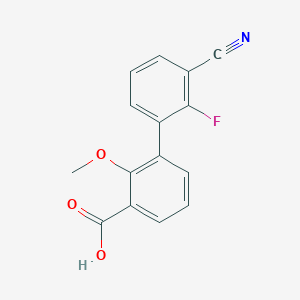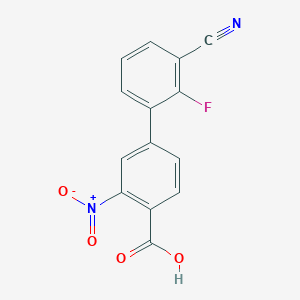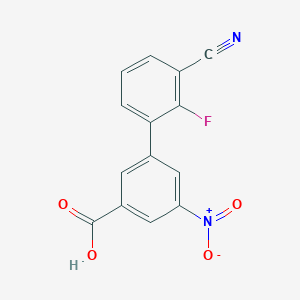
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% (4-CFCA) is a chlorinated aromatic compound with a wide range of applications in organic chemistry, analytical chemistry, and biochemistry. It is an important intermediate in the synthesis of a variety of organic molecules, and it has been used as a reagent in a variety of analytical and biochemical experiments. In addition, 4-CFCA has been studied for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromatographic stationary phase, and as a fluorescent probe for the detection of biomolecules. It has also been used to study the structure of proteins and to study the catalytic properties of enzymes. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been used to study the binding of drugs to their receptors, and it has been used to study the interactions between small molecules and proteins.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound interacts with proteins and other molecules in the cell by forming hydrogen bonds and hydrophobic interactions. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can form complexes with metal ions, which can then interact with proteins and other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450 enzymes and proteases. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has several advantages in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can be used to study the structure and function of proteins, and it can be used to study the binding of drugs to their receptors. However, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has some limitations in laboratory experiments. It is not as soluble in water as some other compounds, and it can be toxic at high concentrations.
Zukünftige Richtungen
The potential future directions for 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% and its use as a fluorescent probe for the detection of biomolecules could lead to new applications for this compound. Finally, further research into the use of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% as an inhibitor of enzymes could lead to new therapeutic agents.
Synthesemethoden
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Wittig reaction, and the Suzuki reaction. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acid chloride in the presence of an aluminum chloride catalyst. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
4-chloro-3-(3-cyano-2-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-17)13(10)16/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLWVJOMRDTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689850 |
Source


|
| Record name | 6-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-05-7 |
Source


|
| Record name | 6-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



